3,5-Diiodobenzonitrile

Vue d'ensemble

Description

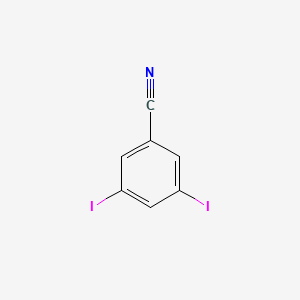

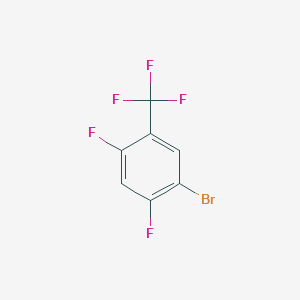

3,5-Diiodobenzonitrile is an organic compound with the molecular formula C₇H₃I₂N It is a derivative of benzonitrile, where two iodine atoms are substituted at the 3rd and 5th positions of the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5-Diiodobenzonitrile can be synthesized through several methods. One common approach involves the iodination of benzonitrile. The process typically includes the following steps:

Starting Material: Benzonitrile.

Reagents: Iodine (I₂) and a suitable oxidizing agent such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂).

Reaction Conditions: The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane, under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Diiodobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form 3,5-diiodobenzylamine.

Oxidation Reactions: Oxidation can lead to the formation of 3,5-diiodobenzoic acid.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products:

Substitution: Products like 3,5-diazidobenzonitrile or 3,5-dithiocyanatobenzonitrile.

Reduction: 3,5-Diiodobenzylamine.

Oxidation: 3,5-Diiodobenzoic acid.

Applications De Recherche Scientifique

3,5-Diiodobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism by which 3,5-diiodobenzonitrile exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes that catalyze the hydrolysis of nitriles, such as nitrilases or nitrile hydratases. These interactions can lead to the formation of amides or carboxylic acids, which are important in various metabolic pathways.

Comparaison Avec Des Composés Similaires

Ioxynil: A nitrile that is benzonitrile substituted by a hydroxy group at position 4 and iodo groups at positions 3 and 5.

3-Iodobenzonitrile: A compound with a single iodine atom at the 3rd position of the benzene ring.

Uniqueness: 3,5-Diiodobenzonitrile is unique due to the presence of two iodine atoms, which significantly influence its reactivity and chemical properties. This dual substitution makes it more versatile in synthetic applications compared to compounds with a single iodine atom.

Propriétés

IUPAC Name |

3,5-diiodobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFGPPPOXDYZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314518 | |

| Record name | 3,5-Diiodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-52-7 | |

| Record name | 3,5-Diiodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3,5-Diiodobenzonitrile, commonly known as Ioxynil, primarily acts as a photosynthetic inhibitor. Research suggests that it disrupts the photosynthetic electron transport chain, specifically by inhibiting ubiquinone reduction when succinate or NADH are used as substrates in isolated mitochondria. [] This inhibition can be reversed by the addition of menadione (vitamin K3) or ubiquinol, but not by ubiquinone, suggesting a specific site of action within the electron transport chain. []

A: Ioxynil's interference with photosynthesis leads to a cascade of downstream effects. Studies have shown a reduction in oxygen uptake and ATP concentrations in treated plants. [] This energy depletion disrupts vital cellular processes like RNA and protein synthesis, ultimately impairing growth and development. [, ] Visible symptoms in plants often include leaf scorch and reduced grain yield at higher concentrations. []

ANone: The molecular formula of Ioxynil is C7H3I2NO, and its molecular weight is 370.92 g/mol.

A: While Ioxynil has been effective against a range of weed species, resistance has been documented. For instance, horseweed (Conyza canadensis) biotypes exhibiting resistance to atrazine have also shown cross-resistance to Ioxynil. [] This cross-resistance suggests a potential overlap in the target sites or mechanisms of action between these herbicides.

A: Research has shown that Ioxynil can influence microbial activity in soil. In one study, Ioxynil initially suppressed microbial activity, but later stimulated it. [] Interestingly, it was also found to retard nitrification in alkaline soil while increasing it in acidic soil, suggesting a complex interaction with nitrogen cycling processes. []

A: Ioxynil has been shown to induce leakage from liposomes prepared from soybean phosphatidylcholine. [] This suggests that Ioxynil can interact with and potentially disrupt biological membranes.

A: Environmental factors can influence Ioxynil's effectiveness. Studies on fumitory (Fumaria officinalis) showed that higher temperatures and humidity enhanced the efficacy of Ioxynil, leading to complete plant death. [] This highlights the importance of considering environmental conditions when using Ioxynil as a herbicide.

A: Research indicates that Ioxynil can inhibit the growth of certain bacterial species. Studies have shown that Ioxynil inhibited the growth of Erwinia carotovora and Bacillus sp. at concentrations of 10-25 µg/ml. [] This finding suggests a potential impact on soil microbial communities.

A: While specific analytical techniques are not detailed in the provided abstracts, spectrophotometry is mentioned as a method for measuring dye leakage from liposomes in the presence of Ioxynil. [] Various chromatographic and spectrometric techniques are likely employed for the detection, quantification, and monitoring of Ioxynil in environmental and biological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-Bis[(4-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3034977.png)